2-Cyclopropyl-6-propylpyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-propylpyrimidin-4-ol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used in scientific research, and its unique structure allows for various applications, including drug synthesis and material design.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position by a cyclopropyl group and at the 6th position by a propyl group. The 4th position of the ring carries a hydroxyl (-OH) group .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 . Further physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the retrieved data.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of cyprodinil, an anilinopyrimidine fungicide, reveals insights into the molecular arrangement and interactions within the crystal lattice. The dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring, as well as the cyclopropane ring system, demonstrate the compound's geometric configuration, which can influence its biological activity and interaction with other molecules. This information is crucial for understanding the physical properties and stability of such compounds (Youngeun Jeon et al., 2015).
Synthetic Chemistry and Reactivity
Research into the synthesis and chemical properties of pyrimidine derivatives, such as the study of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, contributes to the broader understanding of these compounds' reactivity and potential applications. Theoretical calculations and single-crystal analysis provide insights into their stability, which is essential for designing new molecules with desired properties (Akbar Ali et al., 2021).
Material Science and Catalysis
The development of efficient synthetic methods, such as the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showcases the role of these compounds in material science and catalysis. Such methodologies can lead to the production of materials with specific functional properties, including those used in pharmaceuticals and agrochemicals (P. S. Reddy et al., 2014).
Drug Development and Pharmacology
The inclusion of cyclopropyl groups in drug molecules is highlighted for its contributions to enhancing potency, reducing off-target effects, and improving metabolic stability. This underscores the significance of cyclopropyl and pyrimidin-4-ol derivatives in the pharmaceutical industry, where they can address challenges in drug discovery and development (T. Talele, 2016).
Photoluminescence and Electrocatalytic Properties
Subnanometer-sized copper clusters protected by 2-mercapto-5-n-propylpyrimidine exhibit unique photoluminescence and electrocatalytic properties. This research opens new avenues for the application of pyrimidin-4-ol derivatives in the development of advanced materials for catalysis and optoelectronics (W. Wei et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s likely that the compound affects multiple pathways, given its potential interactions with various targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it’s likely that the compound could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Cyclopropyl-6-propylpyrimidin-4-ol. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
2-cyclopropyl-4-propyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-8-6-9(13)12-10(11-8)7-4-5-7/h6-7H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONWTHYQYIKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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